B1150162 SAR103168

SAR103168

Cat. No.: B1150162
Attention: For research use only. Not for human or veterinary use.
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Description

SAR103168 is a novel multi-targeted kinase inhibitor of the pyrido[2,3-d]pyrimidine subclass that was preclinically developed for refractory/relapsed acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS) . This compound demonstrates nanomolar inhibitory activity against a broad spectrum of kinase targets, including members of the Src kinase family (such as Src and Lyn), BCR-Abl, and several angiogenic receptor kinases (VEGFR1/2, Tie2, PDGFR, FGFR, and EGFR) . Its mechanism of action involves inhibiting proliferation and inducing apoptosis in myeloid leukemic cells . In vitro studies on primary patient samples showed that this compound exhibited anti-proliferative effects on leukemic progenitors in over 85% of AML cases, including high-risk samples with poor-prognosis chromosome abnormalities . Furthermore, in vivo administration impaired tumor growth and induced tumor regression in animal models bearing human AML cells, and the combination of this compound with cytarabine showed synergistic anti-leukemic activity . Despite strong preclinical rationale, a Phase I clinical trial (NCT00981240) was discontinued by the sponsor prior to reaching a maximum tolerated dose, primarily due to high and unpredictable pharmacokinetic variability observed in patients . This product is intended for research purposes only and is not approved for human or veterinary use.

Properties

Appearance

Solid powder

Synonyms

SAR103168;  SAR-103168;  SAR 103168.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Target Profile and Mechanism of Action

SAR103168’s broad kinase inhibition contrasts with narrower-target inhibitors (Table 1). For example:

  • FLT3 Inhibitors (e.g., KW-2449, FLX925) : Primarily target FLT3-ITD mutations in AML. Unlike this compound, their efficacy is FLT3-dependent, limiting utility in FLT3-wild-type or multi-resistant AML .
  • Dasatinib : A dual Src/Abl inhibitor approved for CML and Ph+ ALL. While it shares Src inhibition with this compound, it lacks activity against VEGFR/Tie2, reducing anti-angiogenic effects .
  • Midostaurin: A multi-kinase inhibitor targeting FLT3, PKC, and KIT.

Table 1: Target Kinase Comparison

Compound Primary Targets Secondary Targets
This compound Src, BCR-Abl, VEGFR1/2, Tie2, PDGFR FGFR, EGFR
Dasatinib Src, BCR-Abl KIT, EPHA2
Midostaurin FLT3, PKC, KIT VEGFR2, PDGFR
KW-2449 FLT3 None

Preclinical and Clinical Efficacy

  • Preclinical Potency: this compound achieved nanomolar IC50 values in AML/CML cell lines (0.65 nM for Src kinase), outperforming earlier Src inhibitors like bosutinib (IC50 = 1.3 nM) in kinase assays . It also inhibited STAT5 phosphorylation, a key survival pathway in AML .
  • Clinical Limitations : In Phase I, this compound failed to replicate preclinical efficacy. Only stable disease (60%) or progression (40%) was observed in 25 evaluable patients, likely due to subtherapeutic exposure (human AUC: <16,600 ng·h/mL vs. preclinical target: 16,000–30,000 ng·h/mL) . Comparatively, midostaurin achieved higher plasma concentrations in trials, enabling its approval despite moderate single-agent activity .

Table 2: Pharmacokinetic Parameters

Parameter This compound (14.4 mg/m²) Midostaurin (50 mg BID)
Cmax (ng/mL) 3600* 1200–1500
AUC (ng·h/mL) <16,600 20,000–25,000
Half-life (h) 3.32–5.46 20–30

*Preclinical target: Cmax >3600 ng/mL for efficacy .

Challenges in Clinical Translation

  • This contrasts with ponatinib, which has predictable PK and sustained target inhibition .
  • Monotherapy Limitations: Like other multi-kinase inhibitors (e.g., sunitinib), this compound’s efficacy may require combination regimens, as single-agent activity was insufficient in advanced AML/MDS .

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